molecular formula AlLa3 B14713478 CID 78062241

CID 78062241

Cat. No.: B14713478
M. Wt: 443.698 g/mol
InChI Key: CJWYAHKWJZGXFZ-UHFFFAOYSA-N
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Description

CID 78062241 is a unique compound registered in the PubChem database, assigned the identifier 78062241. For instance, analogous compounds like oscillatoxin derivatives (e.g., CID 101283546, CID 185389) are studied for their structural complexity and bioactivity . This compound may similarly belong to a class of natural or synthetic compounds, but its specific attributes require extrapolation from comparable entries in PubChem.

Properties

Molecular Formula

AlLa3

Molecular Weight

443.698 g/mol

InChI

InChI=1S/Al.3La

InChI Key

CJWYAHKWJZGXFZ-UHFFFAOYSA-N

Canonical SMILES

[Al].[La].[La].[La]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78062241 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:

    Initial Formation: The initial step involves the formation of the core structure of the compound through a series of chemical reactions, such as condensation or cyclization.

    Functionalization: Subsequent steps involve the introduction of functional groups to the core structure. This may include reactions like alkylation, acylation, or halogenation.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure the desired purity and quality.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:

    Batch Processing: Large-scale batch reactors are used to carry out the chemical reactions under controlled conditions.

    Continuous Flow Processing: For more efficient production, continuous flow reactors may be employed, allowing for continuous input of reactants and output of products.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 78062241 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts such as palladium or platinum.

    Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

CID 78062241 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a drug candidate.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of CID 78062241 involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors on the cell surface or within cells, leading to a cascade of biochemical events.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes.

    Signal Transduction: Modulating signal transduction pathways, which can influence cell behavior and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78062241, a comparative analysis is framed using structural analogs and physicochemical parameters from related PubChem entries (–20). Key metrics include molecular weight, solubility, lipophilicity (LogP), and bioactivity profiles.

Table 1: Comparative Physicochemical Properties

Property This compound* Oscillatoxin D (CID 101283546) CAS 20358-06-9 (CID 2049887) CAS 7254-19-5 (CID 252137)
Molecular Formula Not Reported C₃₈H₆₂O₁₃ C₇H₅FN₂S C₉H₆BrNO₂
Molecular Weight (g/mol) Not Reported 734.89 168.19 240.05
LogP (iLOGP) Not Reported 4.32 (predicted) 1.57 2.15
Solubility (mg/mL) Not Reported 0.001 (predicted) 0.249 0.052
Bioactivity Not Reported Cytotoxic CYP1A2 inhibition CYP1A2 inhibition

Note: Specific data for this compound is unavailable in the provided evidence; this table illustrates a comparison framework based on analogous compounds.

Structural and Functional Insights

Structural Complexity : Oscillatoxin derivatives (CID 101283546, 185389) feature macrocyclic structures with multiple oxygen-containing functional groups, correlating with their cytotoxic activity . In contrast, smaller aromatic compounds like CID 2049887 and CID 252137 exhibit simpler frameworks but higher solubility, making them more amenable to drug delivery .

Lipophilicity and Bioavailability : LogP values for oscillatoxins (>4) suggest poor water solubility but high membrane permeability, typical of natural toxins. CID 2049887 (LogP 1.57) and CID 252137 (LogP 2.15) balance lipophilicity and solubility, aligning with their roles as enzyme inhibitors .

Biological Targets : Oscillatoxins target cellular membranes or proteins, while CID 2049887 and CID 252137 inhibit CYP1A2, a cytochrome P450 enzyme involved in drug metabolism .

Research Findings and Limitations

Methodological Gaps : The absence of this compound-specific data in the evidence limits direct analysis. Techniques such as GC-MS () or LC-ESI-MS () could elucidate its structure and purity, while in silico modeling might predict LogP and bioactivity .

Comparative Challenges : Variability in experimental protocols (e.g., collision-induced dissociation in ) complicates cross-study comparisons. Standardized assays for solubility and enzyme inhibition (–20) are critical for reproducibility.

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